An In-depth Technical Guide to the NMR Spectroscopy of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
An In-depth Technical Guide to the NMR Spectroscopy of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide is a phosphonium salt that serves as a precursor to a phosphorus ylide in the Wittig reaction.[2] The presence of an ester functional group and a chiral center adds to its versatility as a reagent for introducing specific structural motifs in complex target molecules. The compound is typically synthesized via the quaternization of triphenylphosphine with ethyl 2-bromopropanoate.[1][3] Given its role in the synthesis of high-value compounds, stringent quality control is imperative, with NMR spectroscopy being the primary analytical tool for structural verification and purity analysis.
Molecular Structure and NMR-Active Nuclei
The molecular structure of (1-ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide contains several NMR-active nuclei, primarily ¹H, ¹³C, and ³¹P. The analysis of the chemical shifts, coupling constants, and signal multiplicities for each of these nuclei provides a detailed fingerprint of the molecule.
Figure 1. Molecular Structure of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is predicted to exhibit distinct signals for the triphenylphosphonium, ethyl, and methine/methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the phosphonium cation and the carbonyl group.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| Phenyl-H | 7.7 - 8.0 | multiplet | - | 15H | Aromatic protons on the triphenylphosphonium group are deshielded and typically appear as a complex multiplet. Data from similar compounds like triphenyl(propyl)phosphonium bromide show these signals in this region.[4] |
| P-CH | 5.0 - 5.5 | doublet of quartets | J(H,H) ≈ 7, J(P,H) ≈ 15 | 1H | The methine proton is alpha to both the phosphonium center and the carbonyl group, leading to significant deshielding. It will be split by the adjacent methyl protons and the phosphorus atom. |
| O-CH₂ | 4.0 - 4.3 | quartet | J(H,H) ≈ 7 | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. The spectrum of the related ylide shows these protons in a similar environment.[5] |
| P-CH-CH₃ | 1.6 - 1.9 | doublet | J(H,H) ≈ 7 | 3H | The methyl protons adjacent to the methine are deshielded by the phosphonium group. |
| O-CH₂-CH₃ | 1.1 - 1.4 | triplet | J(H,H) ≈ 7 | 3H | The terminal methyl protons of the ethyl ester are in a typical aliphatic region.[5] |
Predicted ¹³C NMR Spectroscopic Data
In the ¹³C NMR spectrum, the carbons directly attached to the phosphorus atom will show coupling (J-coupling). The carbonyl carbon will also be a key diagnostic signal.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| C=O | 165 - 170 | singlet | - | The carbonyl carbon of the ester group is expected in this downfield region. |
| Phenyl C-ipso | 115 - 120 | doublet | J(P,C) ≈ 90 | The ipso-carbons of the phenyl rings are directly attached to phosphorus, resulting in a large coupling constant. |
| Phenyl C-ortho, C-meta, C-para | 130 - 135 | multiplet | J(P,C) ≈ 10-15 | The other aromatic carbons will appear as a group of signals with smaller P-C couplings. |
| O-CH₂ | 60 - 65 | singlet | - | The methylene carbon of the ethyl ester is deshielded by the oxygen. |
| P-CH | 50 - 55 | doublet | J(P,C) ≈ 50 | The methine carbon is directly attached to phosphorus, leading to a significant coupling constant. |
| P-CH-CH₃ | 15 - 20 | singlet | - | The methyl carbon adjacent to the methine group. |
| O-CH₂-CH₃ | 10 - 15 | singlet | - | The terminal methyl carbon of the ethyl ester. |
Predicted ³¹P NMR Spectroscopic Data
The ³¹P NMR spectrum is the most direct method for observing the phosphorus center. For phosphonium salts, a single signal is expected.
| Assignment | Predicted δ (ppm) | Multiplicity | Rationale for Prediction |
| P⁺ | +20 to +30 | singlet | The chemical shift for tetracoordinate phosphorus in phosphonium salts typically falls in this range, relative to 85% H₃PO₄.[6] |
Experimental Protocols
Synthesis of (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide[1]
Figure 2. Synthetic workflow for the preparation of the title compound.
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Reactant Charging: To a suitable reaction vessel, add triphenylphosphine (1.0 eq) and ethyl 2-bromopropanoate (1.0-1.1 eq).
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Solvent Addition: Add water as the solvent.
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Reaction: Heat the mixture to 70-80°C and maintain this temperature for 15-18 hours with stirring.
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Work-up: The resulting solution contains (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide, which can be used directly or isolated by solvent removal.
NMR Sample Preparation and Data Acquisition
Figure 3. General workflow for NMR sample preparation and data acquisition.
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Sample Preparation: Dissolve approximately 10-20 mg of (1-ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a vial. Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the field homogeneity by shimming.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of approximately 15 ppm centered at around 5 ppm is appropriate.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of about 200 ppm is typically sufficient.
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³¹P NMR Acquisition: Acquire the phosphorus spectrum. This can be done with or without proton decoupling. A spectral width of around 100 ppm centered at approximately 0 ppm is a good starting point.
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Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).
Conclusion
This technical guide provides a comprehensive overview of the expected NMR spectroscopic data for (1-ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide. By leveraging data from structurally similar compounds and fundamental NMR principles, a detailed prediction of the ¹H, ¹³C, and ³¹P NMR spectra has been presented. These data, in conjunction with the provided experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis and pharmaceutical development for the unambiguous identification and quality assessment of this important Wittig reagent.
References
-
Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
Sources
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- 5. Ethyl 2-(triphenylphosphoranylidene)propionate(5717-37-3) 1H NMR [m.chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
